Cas no 873-38-1 (2-Bromo-4-chloroaniline)
2-Bromo-4-chloroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-chloroaniline
- DISCONTINUED !2-Bromo-4-chloroaniline
- 1-AMINO-2-BROMO-4-CHLOROBENZENE
- 4-bromo-6-chloropyridazin-3-amine
- 2-bromo-4-chloro-aniline
- 2-Bromo-4-chlorobenzenamine
- 2-bromo-4-chlorobenzeneamine
- 4-Chloro-2-Bromoaniline
- Benzenamine,2-bromo-4-chloro
- Benzenamine, 2-bromo-4-chloro-
- 2-Bromo-4-chloro-phenylamine
- 2-BROMO-4-CHLORO ANILINE
- 2-bromo-4-chlorophenylamine
- NSC139478
- PubChem3576
- 2-bromo-4-chloraniline
- ZERENEX E/9070015
- SBB019400
- STK507086
- BBL002695
- 2-BROMO-4-CHLORO-BENZENAMINE
- 2-Bromo-4-chlorobenzenamine (ACI)
- Aniline, 2-bromo-4-chloro- (6CI, 7CI, 8CI)
- NSC 139478
- 2-Bromo-4-chloroaniline,97%
- DTXSID90236270
- SB77803
- CS-W007350
- NS00039183
- AA3RNN5H9J
- PS-3798
- B2268
- EINECS 212-837-0
- 2-Bromo-4-chloroaniline, 98%
- AC-28602
- MFCD00041313
- Aniline, 2-bromo-4-chloro-
- NSC-139478
- UNII-AA3RNN5H9J
- DTXCID90158761
- EN300-70293
- SCHEMBL40261
- AKOS000108234
- 873-38-1
- J-508265
- DB-020620
-
- MDL: MFCD00041313
- Inchi: 1S/C6H5BrClN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
- InChI Key: SYTBIFURTZACKR-UHFFFAOYSA-N
- SMILES: ClC1C=C(Br)C(N)=CC=1
- BRN: 2802563
Computed Properties
- Exact Mass: 204.92900
- Monoisotopic Mass: 204.929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.722
- Melting Point: 64.0 to 68.0 deg-C
- Boiling Point: 127°C/20mmHg(lit.)
- Flash Point: 127°C/20mm
- Refractive Index: 1.638
- PSA: 26.02000
- LogP: 3.26590
- Solubility: Not determined
2-Bromo-4-chloroaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:6.1
- PackingGroup:III
2-Bromo-4-chloroaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-4-chloroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134593-5g |
2-Bromo-4-chloroaniline |
873-38-1 | ≥98.0%(GC) | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134593-100g |
2-Bromo-4-chloroaniline |
873-38-1 | ≥98.0%(GC) | 100g |
¥399.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134593-25g |
2-Bromo-4-chloroaniline |
873-38-1 | ≥98.0%(GC) | 25g |
¥70.90 | 2023-09-04 | |
| Fluorochem | 061709-5g |
2-Bromo-4-chloroaniline |
873-38-1 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 061709-10g |
2-Bromo-4-chloroaniline |
873-38-1 | 98% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 061709-25g |
2-Bromo-4-chloroaniline |
873-38-1 | 98% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 061709-100g |
2-Bromo-4-chloroaniline |
873-38-1 | 98% | 100g |
£69.00 | 2022-03-01 | |
| Chemenu | CM118487-500g |
2-Bromo-4-chloroaniline |
873-38-1 | 95+% | 500g |
$204 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006716-100g |
2-Bromo-4-chloroaniline |
873-38-1 | 98% | 100g |
¥201 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006716-25g |
2-Bromo-4-chloroaniline |
873-38-1 | 98% | 25g |
¥51 | 2024-05-21 |
2-Bromo-4-chloroaniline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium bromide , Sodium persulfate ; 15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 9
Production Method 5
1.2 Solvents: Water
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
2-Bromo-4-chloroaniline Raw materials
2-Bromo-4-chloroaniline Preparation Products
2-Bromo-4-chloroaniline Suppliers
2-Bromo-4-chloroaniline Related Literature
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Victoria A. Vaillard,Roberto A. Rossi,Sandra E. Martín Org. Biomol. Chem. 2011 9 4927
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Christopher J. Evoniuk,Sean P. Hill,Kenneth Hanson,Igor V. Alabugin Chem. Commun. 2016 52 7138
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Xiao Shang,Xuan Liu,Yujie Sun Green Chem. 2021 23 2037
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4. Hydroxamic acid production by α-ketoglutarate dehydrogenase. Part 2. Evidence for an electrophilic reaction intermediate at the enzyme active siteMichael D. Corbett,Daniel R. Doerge,Bernadette R. Corbett J. Chem. Soc. Perkin Trans. 1 1983 765
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Felipa M. Bautista,Juan M. Campelo,Angel Garcia,Raquel M. Leon,Diego Luna,Jose M. Marinas,Antonio A. Romero,Jose A. Navio,Manuel Macias J. Mater. Chem. 1999 9 827
Additional information on 2-Bromo-4-chloroaniline
Professional Introduction to 2-Bromo-4-chloroaniline (CAS No. 873-38-1)
2-Bromo-4-chloroaniline (CAS No. 873-38-1) is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its bromine and chlorine substituents on a benzene ring, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both halogen atoms makes it a valuable building block for further functionalization, enabling the creation of complex structures with potential therapeutic properties.
The chemical structure of 2-Bromo-4-chloroaniline consists of a benzene ring substituted with a bromine atom at the 2-position and a chlorine atom at the 4-position. This arrangement imparts unique reactivity, making it a preferred choice for medicinal chemists and synthetic organic chemists alike. The compound's ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of novel pharmaceutical agents.
In recent years, 2-Bromo-4-chloroaniline has been extensively studied for its role in the synthesis of anticancer agents. Researchers have leveraged its structural features to develop small-molecule inhibitors that target specific oncogenic pathways. For instance, studies have demonstrated its utility in creating kinase inhibitors, which are crucial in treating various forms of cancer. The bromine and chlorine atoms serve as handles for further chemical modifications, enabling the fine-tuning of drug candidates to enhance their selectivity and potency.
Moreover, 2-Bromo-4-chloroaniline has found applications in the development of antimicrobial agents. The introduction of halogen atoms into aromatic rings is known to enhance the antimicrobial properties of compounds. This has led to investigations into its derivatives as potential treatments against resistant bacterial strains. The compound's reactivity allows for the synthesis of quinolone and sulfonamide analogs, which have shown promising activity against Gram-negative and Gram-positive bacteria.
The pharmaceutical industry has also explored 2-Bromo-4-chloroaniline as a precursor in the synthesis of central nervous system (CNS) drugs. Its structural framework is conducive to developing neuroactive compounds that interact with neurotransmitter receptors. For example, researchers have utilized it to synthesize monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and other neurodegenerative disorders. The compound's ability to undergo further functionalization makes it a versatile tool in CNS drug discovery.
From an industrial perspective, 2-Bromo-4-chloroaniline plays a crucial role in the production of dyes and pigments. Its halogenated aromatic structure contributes to the vibrant colors and stability required in dye formulations. The compound's reactivity allows for the creation of complex colorants used in textiles, plastics, and coatings. This application highlights its importance not only in pharmaceuticals but also in materials science.
In academic research, 2-Bromo-4-chloroaniline has been employed as a model compound for studying electrophilic aromatic substitution reactions. Its well-defined reactivity profile provides insights into mechanistic pathways and reaction optimization strategies. Such studies contribute to the broader understanding of organic chemistry principles, aiding in the development of new synthetic methodologies.
The environmental impact of 2-Bromo-4-chloroaniline is another area of interest. While it is not classified as a hazardous substance, its persistence in aquatic environments raises concerns about potential ecological effects. Researchers are investigating methods to minimize its environmental footprint through green chemistry approaches, such as catalytic processes that reduce waste generation.
The future prospects for 2-Bromo-4-chloroaniline are promising, with ongoing research exploring new synthetic routes and applications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with enhanced properties. These developments will likely expand its utility in pharmaceuticals, materials science, and other industries.
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